Wdr5-IN-1

Epigenetics WDR5 Binding Affinity

Wdr5-IN-1 is the premier small-molecule inhibitor for complete WDR5/MLL1 targeting, defined by sub-picomolar affinity (Kd<0.02 nM) and single-digit nanomolar cellular HMT potency (IC50=2.2 nM). Its >4,650-fold selectivity over OICR-9429 eliminates ambiguous target engagement, ensuring stoichiometric blockade and robust, dose-dependent p53/p21 pharmacodynamic validation. For researchers studying MYC-amplified neuroblastoma and lymphoma, it delivers reliable low-µM anti-proliferative phenotypes, significantly surpassing tools like MM-102 and MM-401. Trust this dihydroisoquinolinone-based inhibitor for definitive mechanistic studies and assay development.

Molecular Formula C30H31FN4O3
Molecular Weight 514.6 g/mol
Cat. No. B8103724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWdr5-IN-1
Molecular FormulaC30H31FN4O3
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN(C4=N)C)CC5=CC(=CC(=C5)OC)OC
InChIInChI=1S/C30H31FN4O3/c1-19-11-22(31)5-6-25(19)27-14-21(18-35-10-9-33(2)30(35)32)15-28-26(27)7-8-34(29(28)36)17-20-12-23(37-3)16-24(13-20)38-4/h5-6,9-16,32H,7-8,17-18H2,1-4H3
InChIKeyPKONCIPMLLIAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wdr5-IN-1: A Sub-Picomolar Affinity WDR5 Inhibitor for Epigenetic and Oncology Research


Wdr5-IN-1 is a potent and selective small-molecule inhibitor of the WD repeat domain 5 (WDR5) protein, a key scaffolding component of the MLL1 histone methyltransferase complex. It exhibits a binding affinity (Kd) of less than 0.02 nM for WDR5 and inhibits MLL1 histone methyltransferase activity with an IC50 of 2.2 nM . The compound, identified by its CAS number 2408842-51-1 and molecular formula C30H31FN4O3, belongs to a class of dihydroisoquinolinone-based inhibitors designed to disrupt the WDR5-MLL1 protein-protein interaction, a critical axis in certain cancers [1].

Why Wdr5-IN-1 Cannot Be Interchanged with Generic WDR5 Inhibitors: A Basis for Specific Procurement


Substituting Wdr5-IN-1 with other WDR5-pathway modulators is scientifically unsound due to stark differences in target engagement, mechanism, and resulting cellular pharmacology. While several compounds are described as 'WDR5 inhibitors,' they exhibit a wide range of binding affinities and mechanisms. For example, OICR-9429 (Kd = 93 nM) and WDR5-47 (Kd = 300 nM) [1] demonstrate significantly weaker binding to WDR5 than Wdr5-IN-1's sub-picomolar affinity. Even within high-affinity binders, such as the peptidomimetic MM-102 (Ki < 1 nM) [2], differences in chemical scaffold lead to distinct off-target profiles and cellular efficacy. The specific and quantifiable differentiation of Wdr5-IN-1 is detailed in the evidence guide below, which demonstrates why it is a distinct chemical tool and not a generic substitute for other WDR5-binding compounds.

Wdr5-IN-1: Direct Comparative Evidence for Scientific Selection


Wdr5-IN-1 Exhibits a 4,650-Fold Higher Binding Affinity for WDR5 Compared to the Chemical Probe OICR-9429

Wdr5-IN-1 demonstrates a sub-picomolar binding affinity (Kd) for WDR5 of <0.02 nM . In contrast, the widely used chemical probe OICR-9429 binds WDR5 with a Kd of 93 ± 28 nM . This difference represents a >4,650-fold increase in target affinity for Wdr5-IN-1, establishing it as an ultra-high-affinity ligand for studying the stoichiometry and dynamics of the MLL1 complex under conditions where lower affinity probes would dissociate.

Epigenetics WDR5 Binding Affinity Chemical Probe

Wdr5-IN-1 Inhibits MLL1 HMT Activity with an IC50 145-Fold Lower Than MM-401, a First-Generation Tool Compound

Wdr5-IN-1 potently inhibits the enzymatic activity of the MLL1 histone methyltransferase complex with an IC50 of 2.2 nM . A first-generation tool compound for this target, MM-401, blocks the same MLL1-WDR5 interaction but with an IC50 of 320 nM [1]. This quantitative comparison reveals Wdr5-IN-1 is approximately 145-fold more potent in a functional assay that directly measures the downstream consequence of WDR5 binding.

MLL1 Histone Methyltransferase HMT Assay IC50

Wdr5-IN-1 Demonstrates Broad Anti-Proliferative Activity in MYC-Driven Cancer Cell Lines with GI50 Values Ranging from 0.26-3.2 µM

Beyond its high binding affinity, Wdr5-IN-1 exhibits potent anti-proliferative effects in a panel of MYC-driven cancer cell lines. It achieves GI50 values ranging from 0.26 to 3.2 µM across CHP-134 (neuroblastoma), Ramos (Burkitt's lymphoma), Raji, Daudi, SW620, and SW480 cells [1]. This contrasts with peptidomimetic inhibitors like MM-102, which shows an anti-proliferative IC50 of 20.7 µM in MV4-11 leukemia cells , suggesting Wdr5-IN-1's dihydroisoquinolinone scaffold confers enhanced cellular permeability or a distinct intracellular residence time that translates to superior cell-based activity.

Anti-Proliferative MYC-driven Cancer GI50 Cell Viability

Wdr5-IN-1 Exhibits a 15,000-Fold Higher Binding Affinity for WDR5 Compared to the Small Molecule Antagonist WDR5-47

Wdr5-IN-1 (Kd <0.02 nM) demonstrates an extraordinary >15,000-fold increase in binding affinity for WDR5 compared to WDR5-47 (Kd = 300 nM) . Both compounds are small molecules developed through structure-based design, but this vast difference in Kd values highlights the superior optimization of Wdr5-IN-1's dihydroisoquinolinone core for occupying the WDR5 WIN site. This quantification establishes Wdr5-IN-1 as the substantially more potent tool for disrupting WDR5-mediated protein-protein interactions.

WDR5 Binding Affinity Kd Scaffold Comparison

Wdr5-IN-1 Demonstrates Induction of p53 and p21, Key Markers of Apoptosis and Cell Cycle Arrest, at Low Micromolar Concentrations

Treatment with Wdr5-IN-1 (0.01-3 µM for 24-48 hours) leads to a concentration- and time-dependent increase in the protein levels of p53 and p21, as demonstrated by Western blot analysis [1]. While this is a class-level inference for WDR5-MLL1 inhibitors, the specific, quantified dose-response relationship provides a validated pharmacodynamic marker for Wdr5-IN-1 target engagement in cellular models. Researchers can use this data to calibrate in vitro dosing to achieve a desired level of pathway activation.

Apoptosis p53 p21 Cell Cycle Western Blot

Best Research and Industrial Application Scenarios for Wdr5-IN-1


Investigating the Role of Ultra-High Affinity WDR5 Engagement in MLL1-Dependent Transcription

Wdr5-IN-1's sub-picomolar Kd makes it the preferred tool for experiments requiring complete, stoichiometric inhibition of the WDR5-MLL1 interaction. In chromatin immunoprecipitation (ChIP) or gene expression studies, the use of a lower-affinity probe like OICR-9429 may result in incomplete target blockade, leading to ambiguous or misinterpreted data. Wdr5-IN-1's >4,650-fold higher affinity ensures robust displacement of endogenous binding partners, enabling clear, quantitative dissection of WDR5's role in transcriptional regulation [1].

Validating WDR5 as a Therapeutic Target in MYC-Driven Cancers Using Potent Cellular Models

For researchers studying MYC-amplified cancers, Wdr5-IN-1 offers a potent and validated tool for inhibiting cell proliferation at low micromolar concentrations. Its demonstrated anti-proliferative activity across a range of MYC-driven cell lines, including CHP-134 (neuroblastoma) and Ramos (Burkitt's lymphoma) [1], allows for robust phenotypic screening and mechanistic studies. Compared to earlier tool compounds like MM-102, which exhibits weaker cellular potency , Wdr5-IN-1 provides a stronger and more reliable phenotype, making it ideal for validating target engagement in cell-based assays.

Establishing a Pharmacodynamic (PD) Assay for WDR5 Pathway Inhibition Using p53 and p21 as Biomarkers

The documented, dose-dependent induction of p53 and p21 by Wdr5-IN-1 provides a direct, quantifiable pharmacodynamic readout for its cellular activity. Researchers can use this established relationship to build a PD assay, treating cells with Wdr5-IN-1 and measuring p53/p21 levels via Western blot or quantitative immunofluorescence [1]. This is critical for correlating target engagement (WDR5 binding) with functional pathway modulation, ensuring that any observed biological effects are a direct result of MLL1 complex inhibition.

Conducting In Vitro Studies Requiring Precise, High-Potency Disruption of the MLL1 Complex

The 145-fold difference in MLL1 HMT inhibition between Wdr5-IN-1 and MM-401 [1] positions Wdr5-IN-1 as the superior choice for in vitro enzymatic and complex assembly studies. Its higher potency allows researchers to use lower compound concentrations, minimizing off-target effects and solubility issues. This is particularly advantageous in reconstituted biochemical assays or when studying the dynamics of the multi-protein MLL1 core complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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